
1-(2-Chloro-4-fluorophenyl)guanidine
Übersicht
Beschreibung
1-(2-Chloro-4-fluorophenyl)guanidine , also known by its IUPAC name N-(2-chloro-4-fluorophenyl)guanidine , is a chemical compound with the molecular formula C7H7ClFN3 . It has a molecular weight of approximately 187.6 g/mol . This compound belongs to the class of guanidine derivatives.
Molecular Structure Analysis
The molecular structure of 1-(2-Chloro-4-fluorophenyl)guanidine consists of a guanidine core with a substituted phenyl group. The chlorine and fluorine atoms are attached to the phenyl ring. The compound’s three-dimensional arrangement and bond angles play a crucial role in its properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(2-Chloro-4-fluorophenyl)guanidine: is a compound that has potential applications in medicinal chemistry due to its structural properties. The presence of both chloro and fluoro substituents on the aromatic ring can influence the electronic distribution, potentially affecting the interaction with biological targets. This compound could be explored for its role as a building block in the synthesis of various pharmacologically active molecules .
Agriculture
In the field of agriculture, 1-(2-Chloro-4-fluorophenyl)guanidine may serve as a precursor or an intermediate in the synthesis of agrochemicals. Its structural features could be beneficial in developing new pesticides or herbicides, contributing to the protection of crops and enhancing agricultural productivity .
Materials Science
The applications of 1-(2-Chloro-4-fluorophenyl)guanidine in materials science could be quite broad, ranging from the development of novel polymers to coatings that require specific chemical functionalities for improved performance. The compound’s ability to interact with various substrates and materials could lead to advancements in this field .
Environmental Science
Environmental science could benefit from the use of 1-(2-Chloro-4-fluorophenyl)guanidine in the study and development of chemical sensors or absorbents for environmental pollutants. Its chemical structure might allow for selective binding to specific contaminants, aiding in their detection and removal from various ecosystems .
Biochemistry
In biochemistry, 1-(2-Chloro-4-fluorophenyl)guanidine could be utilized in enzyme inhibition studies or as a molecular probe due to its potential to form hydrogen bonds and interact with biological macromolecules. Research in this area could lead to a better understanding of biochemical pathways and the development of therapeutic agents .
Pharmacology
Pharmacologically, 1-(2-Chloro-4-fluorophenyl)guanidine might be investigated for its therapeutic potential. Its guanidine group is a feature present in many drugs, which could make it a candidate for the design of new medications with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3H,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFSGJBVAQEZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-4-fluorophenyl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





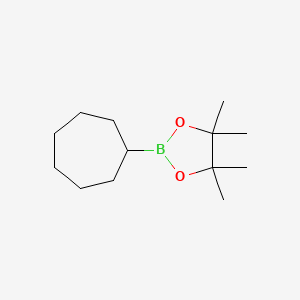

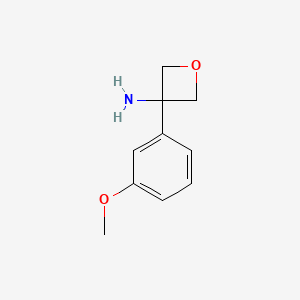

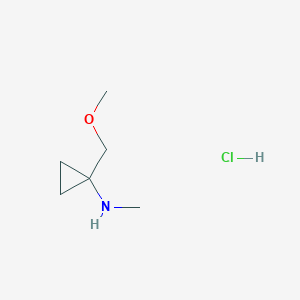
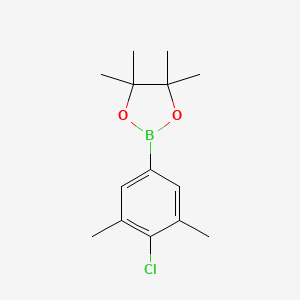

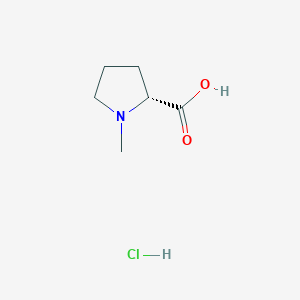
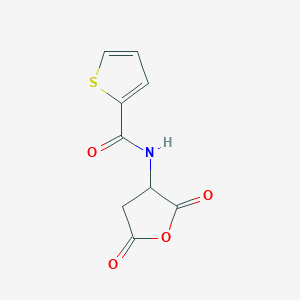
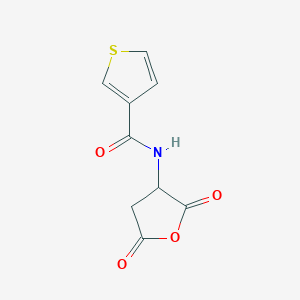
![Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride](/img/structure/B1463899.png)
